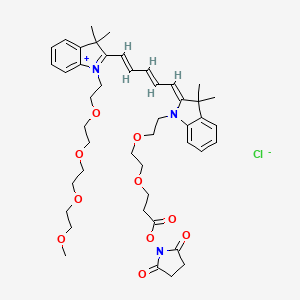

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C45H60ClN3O10 |

|---|---|

Molekulargewicht |

838.4 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QBKOBGOQDYZADQ-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application. This guide covers the core properties of the molecule, detailed experimental protocols, and its primary applications, with a focus on bioconjugation and its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a specialized chemical compound widely utilized in molecular biology and biomedical research for bioconjugation and labeling.[1] Its structure is engineered to combine the spectral properties of the Cyanine 5 (Cy5) fluorophore with the utility of a polyethylene (B3416737) glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group.

The Cy5 component is a far-red fluorescent dye, which is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[2] The PEG spacers, consisting of four and two ethylene (B1197577) glycol units, enhance the molecule's hydrophilicity, which improves its solubility in aqueous buffers and reduces non-specific binding and steric hindrance during conjugation.[1][3] The NHS ester is a reactive group that specifically targets primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2107273-28-7 | [1] |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [1] |

| Molecular Weight | 838.43 g/mol | [1] |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage | Store at -20°C, sealed, and protected from moisture and light. | [4] |

Spectroscopic Properties

| Spectroscopic Property | Approximate Value | Reference |

| Excitation Maximum (λex) | 649 nm | [3] |

| Emission Maximum (λem) | 667 nm | [3] |

| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound) | |

| Quantum Yield (Φ) | ~0.2 (typical value for Cy5 dyes) | [2] |

Note: The Molar Extinction Coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The Quantum Yield is a typical value for Cy5 dyes.

Key Applications

The unique structure of this compound makes it a versatile tool for a range of applications in biological research and drug development.

Bioconjugation and Fluorescent Labeling

The primary application of this compound is the fluorescent labeling of biomolecules. The NHS ester group reacts efficiently with primary amines on proteins, peptides, antibodies, and other biomolecules to form a stable covalent bond. This allows for the sensitive detection and tracking of the labeled molecule in various experimental setups.

Common uses for the resulting fluorescently-labeled biomolecules include:

-

Fluorescence Microscopy: Visualization of the localization and dynamics of proteins and other molecules within cells and tissues.

-

Flow Cytometry: Identification and sorting of cells based on the presence of labeled cell surface markers.

-

Immunoassays: Detection and quantification of antigens or antibodies in enzyme-linked immunosorbent assays (ELISAs) and other formats.

PROTAC Development

This compound is also classified as a PEG-based PROTAC linker.[4] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The PEG linker in this compound can be used to connect the two ligands in a PROTAC. The inclusion of a PEG linker can improve the solubility and cell permeability of the PROTAC molecule.[5] The Cy5 fluorophore can also serve as a tool for tracking the PROTAC in vitro and in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protein Labeling Protocol

This protocol outlines a general procedure for the covalent labeling of proteins with this compound.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the Dye Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

-

Labeling Reaction:

-

Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10- to 20-fold molar excess of the dye is a common starting point.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted dye.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column.

-

Elute with an appropriate buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Generalized PROTAC Synthesis Workflow

Workflow:

-

Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) needs to have a primary amine available for reaction with the NHS ester of the linker.

-

Linker Conjugation: The amine-containing ligand is reacted with this compound under conditions similar to the protein labeling protocol described above.

-

Purification: The resulting ligand-linker conjugate is purified to remove any unreacted starting materials.

-

Second Ligand Conjugation: The other end of the linker (which would need to be appropriately functionalized in a custom synthesis) is then conjugated to the second ligand.

-

Final Purification: The final PROTAC molecule is purified and characterized.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: Workflow for labeling proteins with this compound.

Caption: The role of a PROTAC in inducing targeted protein degradation.

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 chemical structure and properties.

For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount for achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a cyanine-based fluorescent dye engineered for advanced bioconjugation.

Core Compound Overview

This compound is a specialized fluorescent probe designed for the covalent labeling of biomolecules. Its structure incorporates a Cy5 core, a potent fluorophore that emits in the far-red spectrum, minimizing interference from biological autofluorescence. The molecule is further modified with two polyethylene (B3416737) glycol (PEG) linkers of differing lengths (PEG4 and PEG2). These hydrophilic PEG spacers significantly enhance the molecule's solubility in aqueous buffers, a critical feature for biological applications. The presence of these linkers also mitigates steric hindrance and reduces non-specific binding, ensuring more precise labeling of target molecules.[1]

The key reactive feature of this compound is the N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) under mild basic conditions to form stable amide bonds.[2][3][4][5] This reactivity makes it an ideal reagent for labeling proteins, antibodies, peptides, and other amine-containing biomolecules for a variety of applications in fluorescence imaging, flow cytometry, and immunoassays.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the central Cy5 fluorophore, flanked by the PEG linkers and terminated with the reactive NHS ester.

Chemical Structure:

While a 2D chemical structure diagram is not available, the systematic name describes the connectivity of its components: a Cy5 core linked to a methoxy-terminated tetraethylene glycol (m-PEG4) on one nitrogen and a diethylene glycol chain ending in an NHS ester (PEG2-NHS ester) on the other nitrogen of the indolenine rings.

Physicochemical and Spectroscopic Properties:

The following table summarizes the key quantitative data for this compound. It is important to note that some spectroscopic values are based on closely related PEGylated Cy5 derivatives and may vary slightly depending on the experimental conditions and the local environment of the dye once conjugated.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [1][6][7] |

| Molecular Weight | 838.43 g/mol | [1][6][7] |

| Excitation Maximum (λex) | ~649 nm | [8][9][10][11] |

| Emission Maximum (λem) | ~667 nm | [8][9][10][11] |

| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5) | [10][11] |

| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated Cy5) | [8] |

| Solubility | Enhanced aqueous solubility; soluble in DMSO and DMF | [6][8][10][11] |

| Reactivity | The NHS ester group reacts with primary amines | [1][2][3][4][5] |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling a protein with this compound. The optimal dye-to-protein molar ratio should be empirically determined for each specific protein to achieve the desired degree of labeling without compromising protein function.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline, PBS, at pH 8.0-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (a starting point of 10-fold molar excess is often recommended).[12]

-

While gently stirring or vortexing the protein solution, add the dye solution dropwise.[3]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][12]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.

-

The DOL is the molar ratio of the dye to the protein.

-

Spectroscopic Characterization

This protocol describes how to measure the excitation and emission spectra of the fluorescently labeled biomolecule.

Materials:

-

Fluorescently labeled biomolecule

-

Spectroscopy-grade solvent (e.g., PBS)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the fluorescently labeled biomolecule in the desired buffer. The absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[12]

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for labeling proteins with this compound.

Caption: Chemical reaction between a primary amine and an NHS ester.

References

- 1. This compound [myskinrecipes.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. biotium.com [biotium.com]

- 4. interchim.fr [interchim.fr]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 10. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 11. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, focusing on its core spectroscopic properties, experimental protocols for its characterization, and its primary application in the covalent labeling of biomolecules. The strategic inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances hydrophilicity and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for efficient conjugation to primary amines.

The core of this molecule is the Cyanine5 (Cy5) fluorophore, a workhorse in fluorescence-based applications due to its high extinction coefficient and emission in the far-red region of the spectrum (600-700 nm).[1] This spectral range is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules and allows for deeper tissue penetration.[2][3]

Core Spectroscopic Properties

The photophysical properties of this compound are primarily dictated by the Cy5 core. The addition of the PEG linker is introduced to enhance aqueous solubility and reduce non-specific binding, which can influence properties like quantum yield and the molar extinction coefficient.[1][4]

Table 1: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Property | This compound (Estimated) | Cy5-NHS Ester (Reference) | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (Reference) |

| Excitation Maximum (λex) | ~649 - 651 nm | ~646 - 651 nm[1][2][5] | 649 - 650 nm[1][4] |

| Emission Maximum (λem) | ~667 - 671 nm | ~662 - 671 nm[1][2][6] | 667 - 691 nm[1][4] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[1][6] | ~107,000 - 170,000 M⁻¹cm⁻¹[1][4][7] |

| Quantum Yield (Φ) | ~0.2 | ~0.2[7] | Not explicitly reported; a similar PEGylated Cy5 had a Φ of 0.07[1] |

| Reactivity | The NHS ester group reacts with primary amines to form stable amide bonds.[1] | The NHS ester group reacts with primary amines.[3] | The terminal hydroxyl group allows for further derivatization.[1] |

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for the determination of its fluorescence spectra and for its primary application: the covalent labeling of proteins.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the dye.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), phosphate-buffered saline (PBS))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[7]

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[7]

-

Protocol 2: Protein Labeling with this compound

The NHS ester is the most popular amine-reactive group for labeling the primary amines (e.g., lysine (B10760008) residues) of proteins.[3] This workflow details the labeling process.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH ~9.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution (Solution A):

-

Prepare Dye Stock Solution (Solution B):

-

Add anhydrous DMSO to the vial of this compound to make a 10 mM stock solution.[5] Vortex until fully dissolved. Prepare this solution fresh before use.

-

-

Run Conjugation Reaction:

-

Purify the Conjugate:

-

Separate the fluorescently labeled protein from the unreacted free dye.

-

This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[5][8] The protein conjugate will elute first, followed by the smaller, unbound dye molecules.

-

Alternatively, dialysis or spin concentrators can be used for purification.[8]

-

-

Characterize the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5 dye).

-

Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Visualizations

Workflow for Protein Labeling

The following diagram illustrates the key steps involved in conjugating the this compound dye to a protein.

Caption: Workflow for protein conjugation with Cy5-NHS ester.

References

Navigating the Challenges of a Far-Red Fluorophore: A Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a popular far-red fluorescent probe crucial for labeling biomolecules in advanced research and drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and visual workflows to ensure optimal handling and performance of this reagent.

Core Properties and Specifications

This compound is a sophisticated bioconjugation reagent that combines the bright, far-red fluorescent properties of Cyanine 5 (Cy5) with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on proteins, peptides, and other biomolecules. The PEG linker enhances aqueous solubility and reduces non-specific binding.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [1][2][3] |

| Molecular Weight | 838.43 g/mol | [1][3][4] |

| Excitation Maximum (λex) | 649 nm | [5][6][7] |

| Emission Maximum (λem) | 667 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound) | [5][8] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [6][7] |

| Target Moiety | Primary amines (-NH₂) | [9][10][11] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG spacer significantly improves its solubility in aqueous buffers compared to non-PEGylated Cy5-NHS esters.[12] However, for creating concentrated stock solutions, organic solvents are generally required.

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. | [5][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. | [5][7][9] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. | [5][7][9] |

| Dichloromethane (DCM) | Soluble | --- | [5] |

| Methanol | 12.5 mg/mL (14.91 mM) | May require sonication to fully dissolve. | [1] |

Stability Considerations

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light and certain environmental contaminants. Understanding these factors is essential to maintain the reactivity of the NHS ester and the fluorescence of the Cy5 dye.

Storage and Handling

Proper storage is paramount to preserving the integrity of the compound.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Solid Form | Store at -20°C, desiccated and protected from light. | The NHS ester is moisture-sensitive.[9][13] | [1][5][13] |

| Stock Solutions in Organic Solvent | Aliquot and store at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | Minimizes degradation and hydrolysis. | [1][3][14] |

| General Handling | Equilibrate the vial to room temperature before opening. | Prevents condensation of moisture onto the compound.[9][13] | [9][13] |

pH Stability and NHS Ester Hydrolysis

The NHS ester moiety is susceptible to hydrolysis, a reaction that is highly dependent on pH. This hydrolysis competes with the desired amine-labeling reaction.

-

Optimal Reaction pH: The reaction of the NHS ester with primary amines is most efficient in the pH range of 7.2 to 8.5.[11] Some protocols recommend a slightly more basic pH of 8.5-9.5 for efficient labeling.[14][15]

-

Hydrolysis Rate: The rate of NHS ester hydrolysis increases significantly with increasing pH.[11][16] The half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6.[11] At a pH above 9.0, the hydrolysis of the NHS ester can be very rapid.[16]

-

Buffer Considerations: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[9][13] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[9][17]

Photostability and Environmental Factors

The Cy5 fluorophore itself is susceptible to degradation from environmental factors.

-

Photobleaching: Like many fluorescent dyes, Cy5 is prone to photobleaching upon prolonged exposure to excitation light.[18][19] The intensity of the excitation source is a key factor in the rate of photobleaching.[18]

-

Ozone Sensitivity: Cy5 is notoriously sensitive to degradation by environmental ozone, which can lead to a rapid decrease in fluorescence intensity.[20] It is advisable to work in an environment with low ozone levels, if possible.

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Caption: Workflow for preparing a stock solution.

General Protein Labeling Protocol

This protocol provides a general workflow for conjugating this compound to a protein.

Caption: General workflow for protein labeling.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules. A thorough understanding of its solubility and stability is critical for successful and reproducible experimental outcomes. By following the guidelines and protocols outlined in this technical guide, researchers can maximize the performance of this versatile reagent in their applications. Careful attention to storage, handling, and reaction conditions will ensure the integrity of the NHS ester for efficient conjugation and the preservation of the Cy5 fluorophore for sensitive detection.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound|MSDS [dcchemicals.com]

- 3. This compound|COA [dcchemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 7. nanocs.net [nanocs.net]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abpbio.com [abpbio.com]

- 18. benchchem.com [benchchem.com]

- 19. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Molecular weight of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorescent dye and linker molecule. It is designed for use in bioconjugation, labeling, and imaging applications within research and drug development. This document details the molecule's chemical and physical properties, provides protocols for its use, and illustrates a typical experimental workflow.

Core Properties and Specifications

This compound is a specialized chemical reagent featuring a Cy5 fluorescent dye, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG linker enhances solubility and biocompatibility, while the NHS ester allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 838.43 g/mol | [1][2][3] |

| Molecular Formula | C45H60ClN3O10 | [1][2][3] |

| CAS Number | 2107273-28-7 | [1] |

| Excitation Maximum (λex) | ~649 nm | [4][5][6] |

| Emission Maximum (λem) | ~667 nm | [4][5][6] |

| Solubility | Methanol, DMSO, DMF | [1][7] |

| Storage Conditions | -20°C, sealed, protected from light and moisture | [1] |

Experimental Protocols

The following protocols are provided as a guide for using this compound to label proteins. These are general procedures and may require optimization for specific applications.

I. Preparation of Reagents

-

Protein Solution :

-

Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS).

-

The recommended pH for the labeling reaction is between 8.0 and 9.0 to ensure the primary amines are deprotonated and reactive.[8][9] Adjust the pH of the protein solution using a suitable buffer, for instance, 1 M sodium bicarbonate.[8][10]

-

-

Dye Stock Solution :

-

Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][10]

-

This solution should be prepared fresh for each experiment to avoid degradation of the NHS ester.[8]

-

II. Protein Labeling Procedure

-

Molar Ratio Calculation :

-

The optimal molar ratio of dye to protein for efficient labeling can vary. A common starting point is a 10:1 to 20:1 molar excess of the dye.[8]

-

The following formula can be used to calculate the required amount of the NHS ester:

-

-

Labeling Reaction :

-

Quenching the Reaction (Optional) :

-

To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5, can be added.[8]

-

III. Purification of the Labeled Protein

-

Column Chromatography :

-

Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, such as a Sephadex G-25 column.[12][13]

-

Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).[12][13]

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Determination of Degree of Labeling (DOL) :

-

The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).[8]

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL is typically between 2 and 7.[8]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a protein with this compound.

Applications in Research and Drug Development

This compound is a versatile tool for various applications in life sciences. The Cy5 dye's emission in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[10] The PEG linker enhances the hydrophilicity and biocompatibility of the labeled molecule, which can reduce non-specific binding and aggregation in biological systems.[10]

This reagent is particularly useful in:

-

Fluorescence Imaging : Visualizing and tracking labeled biomolecules in cells and tissues.

-

Flow Cytometry : Quantifying and sorting labeled cells.

-

Immunoassays : Detecting and quantifying antigens in various assay formats.

-

PROTAC Development : this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound|COA [dcchemicals.com]

- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 7. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. acebiolab.com [acebiolab.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its use in bioconjugation.

Core Mechanism of Action

This compound is a molecule designed for the covalent labeling of biomolecules, such as proteins, peptides, and antibodies, with the far-red fluorescent dye, Cy5. Its mechanism of action is centered around the highly efficient and specific reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary amines.

The molecule consists of three key components:

-

Cy5 (Cyanine 5): A fluorescent dye that absorbs light in the far-red region of the spectrum (around 650 nm) and emits in the same region (around 670 nm). This property is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[1]

-

PEG Linkers (m-PEG4 and PEG2): Polyethylene glycol (PEG) chains are incorporated to enhance the hydrophilicity and biocompatibility of the molecule.[2] This increased water solubility helps to prevent the aggregation of the labeled biomolecule and reduces non-specific binding during experiments.[3] The PEG spacers also provide steric hindrance, ensuring that the biological activity of the target molecule is not significantly disrupted upon labeling.[4]

-

NHS Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5] The reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the Cy5 dye to the target molecule.[6]

The labeling reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[6] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the NHS ester remains sufficiently stable to react before hydrolysis, a competing reaction with water that inactivates the ester.[5]

Quantitative Data

The following tables summarize key quantitative data for the Cy5 dye and related compounds. It is important to note that specific data for this compound may not be extensively published, and values for similar PEGylated Cy5 derivatives are often used as approximations.

Table 1: Spectroscopic Properties of Cy5 and a PEGylated Derivative

| Spectroscopic Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar compound) | Standard Cy5-NHS Ester |

| Excitation Maximum (λex) | 649 - 650 nm[3][7] | ~646 - 651 nm[7][8] |

| Emission Maximum (λem) | 667 - 691 nm[3][7] | ~662 - 671 nm[7][8] |

| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[7] | ~250,000 M⁻¹cm⁻¹[8] |

| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 had Φ = 0.07[3] | ~0.2 - 0.27[2][8] |

Table 2: Recommended Conditions for NHS Ester Coupling Reactions

| Parameter | Recommended Value/Range | Rationale |

| pH | 7.2 - 8.5[6] | Balances amine reactivity and NHS ester stability.[5] |

| Temperature | 4°C to Room Temperature | Lower temperatures can prolong the half-life of the NHS ester.[6] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete for the NHS ester.[2] |

| Molar Excess of Dye:Protein | 5- to 20-fold | A starting point to achieve optimal labeling without causing protein precipitation.[5] |

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using an NHS ester-functionalized Cy5 dye.

Protein Preparation

-

Dissolve the Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.[2]

-

pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[2]

Dye Preparation

-

Dissolve the Dye: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2]

Labeling Reaction

-

Initiate the Reaction: Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, with a 10-fold molar excess being a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.

Purification of the Labeled Protein

-

Removal of Unreacted Dye: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Conclusion

This compound is a valuable tool for researchers in various fields, including molecular biology, immunology, and drug development. Its robust chemistry, coupled with the favorable spectroscopic properties of Cy5 and the biocompatibility imparted by the PEG linkers, enables the sensitive and specific labeling of biomolecules for a wide range of applications, such as fluorescence microscopy, flow cytometry, and in vivo imaging. Understanding the core mechanism of action and optimizing experimental protocols are crucial for achieving reliable and reproducible results.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. FluoroFinder [app.fluorofinder.com]

The Cornerstone of Bioconjugation: A Technical Guide to NHS Ester Reactions with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to specifically and stably link molecules is paramount. Among the chemical strategies employed, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines stands out as a robust and versatile method for forming stable amide bonds. This technical guide provides an in-depth exploration of the core principles governing this essential reaction, offering insights into its mechanism, kinetics, and practical application in the laboratory.

The Principle of the Reaction: A Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a form of nucleophilic acyl substitution.[1] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This initial attack forms a transient tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide group is released as a leaving group, resulting in the formation of a highly stable amide bond.[] This newly formed bond is resistant to hydrolysis and proteolytic cleavage under physiological conditions, ensuring the long-term stability of the conjugate.[]

The reaction's efficiency is critically dependent on the nucleophilicity of the primary amine. Primary amines are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, making these common targets for modification.[1][3]

References

The Strategic Role of PEG Linkers in Mitigating Steric Hindrance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of drug development and bioconjugation, steric hindrance presents a significant barrier to achieving optimal therapeutic efficacy. The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has emerged as a cornerstone strategy to overcome these spatial constraints. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in reducing steric hindrance, thereby enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Through a comprehensive review of current literature, this document details the mechanisms of PEGylation, presents quantitative data on its impact, outlines key experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction: The Challenge of Steric Hindrance

Steric hindrance, the prevention or retardation of intermolecular interactions due to the spatial arrangement of atoms, is a critical factor in the design and efficacy of therapeutic agents. In bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), large and complex molecular architectures can physically obstruct the binding of a drug to its target, impede cellular uptake, or promote aggregation. PEGylation offers a versatile solution by introducing a flexible, hydrophilic spacer that can effectively mitigate these steric challenges.

The Mechanism of PEGylation in Overcoming Steric Hindrance

The efficacy of PEG linkers in reducing steric hindrance stems from their unique physicochemical properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a molecule, confers several advantages.[1]

-

Creation of a Hydration Shell: In aqueous environments, PEG chains are highly solvated, forming a dynamic hydration layer or "hydrophilic cloud" around the conjugated molecule.[2] This shell acts as a physical barrier, preventing non-specific interactions with other biomolecules and reducing aggregation.[2]

-

Increased Hydrodynamic Radius: The attachment of PEG chains significantly increases the hydrodynamic volume of the molecule. This increased size not only reduces renal clearance, thereby prolonging circulation half-life, but also provides a greater spatial separation between the conjugated molecule and its potential interaction partners, thus minimizing steric clashes.[3][4]

-

Conformational Flexibility: The inherent flexibility of the ethylene (B1197577) glycol backbone allows the PEG linker to adopt various conformations, enabling the conjugated molecule to orient itself optimally for target binding.[5] This is particularly crucial in complex systems like PROTACs, where the linker must facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[5]

Quantitative Impact of PEG Linkers on Steric Hindrance and Molecular Properties

The choice of PEG linker length and architecture (linear vs. branched) is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. Longer PEG chains generally provide a greater steric shield but may also introduce challenges such as reduced bioactivity if the linker is too long.[6]

Table 1: Impact of PEG Linker Length on Key Performance Parameters

| Parameter | Effect of Increasing PEG Linker Length | Quantitative Examples |

| Binding Affinity | Can decrease due to increased distance from the target, but can also increase by overcoming steric barriers near the binding site. | Attachment of PEG to a polyacridine peptide resulted in a slight decrease in apparent affinity for pGL3 at lower peptide stoichiometries.[6] In a series of BTK-targeting PROTACs, binding affinity was impaired by up to 20-fold for shorter linkers (less than 4 PEG units) compared to longer linkers.[7] |

| Drug-to-Antibody Ratio (DAR) in ADCs | Can influence the achievable DAR by mitigating the hydrophobicity of the payload and reducing aggregation. | For some antibody-drug conjugates, incorporating a PEG spacer can modulate the final DAR value, with different effects observed depending on the specific linker-payload combination.[8] |

| Circulation Half-Life | Generally increases due to a larger hydrodynamic radius and reduced renal clearance. | PEGylation of proteins and nanoparticles has been shown to significantly increase their systemic circulation time.[3][4] For example, PEGylated liposomal doxorubicin (B1662922) has a circulation half-life of 36 hours, and its bioavailability is over 90 times higher than the non-conjugated drug a week after injection.[9] |

| Solubility | Significantly improves the solubility of hydrophobic molecules. | PEG linkers are known to enhance the aqueous solubility of poorly soluble drugs, which is a common challenge in drug formulation.[9] |

| Immunogenicity | Generally decreases by masking antigenic epitopes. | PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins.[4] |

Experimental Protocols for Characterizing PEGylated Molecules

A suite of analytical techniques is employed to characterize PEGylated molecules and to quantify the impact of PEGylation on steric hindrance and other properties.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify PEGylated proteins, unreacted PEG, and protein aggregates based on their hydrodynamic radius.

Detailed Methodology:

-

System Preparation: An HPLC or UPLC system equipped with a size-exclusion column (e.g., Superdex 200) and UV and/or refractive index (RI) detectors is used.[1][10]

-

Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2), is prepared, filtered, and degassed.[1] The inclusion of arginine can help reduce non-specific interactions between the sample and the column resin.[1]

-

Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).[1] Unmodified protein and free PEG standards are also prepared for comparison.

-

Injection and Elution: A defined volume of the sample (e.g., 10-100 µL) is injected onto the column.[1][10] The sample is then eluted with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[10]

-

Detection and Analysis: The eluting species are detected by UV absorbance (at 280 nm for proteins) and/or RI (for PEG). The retention times and peak areas are used to identify and quantify the different species. Larger molecules, such as aggregates and highly PEGylated proteins, will elute earlier than smaller molecules.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of PEGylated nanoparticles or proteins in solution.

Detailed Methodology:

-

Sample Preparation: The sample is diluted in a suitable buffer and filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Instrument Setup: A DLS instrument is used, which consists of a laser, a sample cuvette, and a detector. The sample is placed in the cuvette and equilibrated to a specific temperature.

-

Data Acquisition: The sample is illuminated by the laser, and the scattered light intensity fluctuations are measured by the detector.[11] These fluctuations are caused by the Brownian motion of the particles in the solution.[11]

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles.[12] The Stokes-Einstein equation is then used to determine the hydrodynamic diameter.[11] An increase in hydrodynamic diameter upon PEGylation provides a quantitative measure of the increased size due to the PEG chains.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding interactions (affinity, enthalpy, entropy, and stoichiometry) between a PEGylated molecule and its target.

Detailed Methodology:

-

Sample Preparation: The protein and ligand solutions are prepared in the same buffer to minimize heats of dilution. The samples are thoroughly degassed to prevent bubble formation during the experiment.

-

Instrument Setup: An ITC instrument consists of a sample cell and a reference cell. The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the ligand solution are made into the sample cell while the temperature is kept constant.[13]

-

Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.[14]

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. These peaks are integrated to determine the heat change per injection. A binding isotherm is then generated by plotting the heat change against the molar ratio of ligand to protein. This curve is fitted to a binding model to extract the thermodynamic parameters.[14] Comparing the binding affinities of PEGylated versus non-PEGylated molecules can quantify the impact of the PEG linker on the binding interaction.

Visualizing the Role of PEG Linkers

Diagrams created using Graphviz (DOT language) help to visualize complex biological processes and experimental workflows where PEG linkers play a crucial role.

Antibody-Drug Conjugate (ADC) Internalization Pathway

Caption: Workflow of ADC internalization and payload delivery.

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Characterizing PEGylated Proteins

Caption: Workflow for the characterization of PEGylated proteins.

Conclusion

PEG linkers are indispensable tools in modern drug development, offering a robust and tunable strategy to mitigate the pervasive challenge of steric hindrance. By creating a hydrophilic shield, increasing hydrodynamic volume, and providing conformational flexibility, PEGylation enhances the developability and therapeutic potential of a wide range of biomolecules. A thorough understanding of the interplay between PEG linker properties and the resulting bioconjugate's performance, guided by rigorous experimental characterization, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]

- 9. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. usp.org [usp.org]

- 12. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for In Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared (NIR) fluorescent probe engineered for advanced in vivo imaging. We will delve into its core properties, mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Introduction to a Superior Imaging Agent

This compound is a specialized fluorescent dye designed for covalent labeling of biomolecules. Its structure is a strategic combination of three key functional units:

-

Cyanine 5 (Cy5) Core : A robust fluorophore that emits in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This property is critical for in vivo imaging as it allows for deeper tissue penetration and significantly reduces autofluorescence from biological samples, leading to a higher signal-to-background ratio.[1][2][3]

-

Dual Polyethylene Glycol (PEG) Linkers : The molecule incorporates two PEG chains (a tetra-PEG and a di-PEG). These hydrophilic spacers enhance the dye's aqueous solubility, improve its biocompatibility, and minimize non-specific binding and aggregation in biological environments.[4][5][6] PEGylation is a well-established strategy to prolong the circulation half-life of labeled molecules, making it ideal for tracking biodistribution over time.[7][8]

-

N-Hydroxysuccinimide (NHS) Ester : This is a highly efficient amine-reactive functional group. The NHS ester readily forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins, antibodies, peptides, and other biomolecules.[9][10][11]

The combination of these features makes this compound a superior choice for developing targeted imaging agents for applications ranging from cancer research to pharmacokinetic studies.[1][4]

Core Chemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its chemical and photophysical characteristics. The strategic PEGylation of the Cy5 core in this molecule influences these properties, particularly when compared to standard Cy5-NHS ester.

Chemical Specifications:

| Property | Value |

| CAS Number | 2107273-28-7 |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ |

| Molecular Weight | 838.43 g/mol |

| Storage | -20°C, sealed, protected from light and moisture. |

Spectroscopic Data Summary:

The table below summarizes the key spectroscopic parameters for PEGylated Cy5 compared to the traditional Cy5-NHS ester. The PEG linker can slightly alter the photophysical properties.

| Spectroscopic Property | This compound (Approximation) | Standard Cy5-NHS Ester |

| Excitation Maximum (λex) | ~649 - 650 nm | ~646 - 649 nm |

| Emission Maximum (λem) | ~667 - 691 nm | ~662 - 671 nm |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.07 (Reported for a similar PEGylated Cy5) | ~0.2 |

| Solubility | Enhanced aqueous solubility | Soluble in organic solvents (DMSO, DMF) |

While PEGylation may lead to a slightly lower molar extinction coefficient and quantum yield, the significant gains in water solubility and biocompatibility often outweigh the modest decrease in brightness, especially for in vivo applications where aggregation and non-specific binding are major concerns.[5]

Mechanism of Action and Bioconjugation

The utility of this compound stems from its ability to be stably attached to a targeting moiety, thereby creating a specific imaging probe.

Bioconjugation Pathway:

The core of its application is the bioconjugation reaction. The NHS ester group is an activated ester that is highly susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein surface). The reaction proceeds efficiently in an aqueous buffer at a slightly alkaline pH (typically 8.0-9.0), resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9][17]

This resulting fluorescently labeled biomolecule can then be administered in vivo to track its localization, distribution, and clearance, all driven by the targeting properties of the conjugated biomolecule.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. The following sections provide detailed protocols for protein conjugation and subsequent in vivo imaging.

Protocol for Protein Labeling

This protocol details the steps for covalently labeling a protein, such as an antibody, with this compound.

Materials:

-

This compound

-

Protein to be labeled (2-10 mg/mL in an amine-free buffer like PBS)[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[1]

Procedure:

-

Prepare Protein Solution : Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete in the reaction. Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[1][9]

-

Prepare Dye Stock Solution : Allow the vial of the Cy5-PEG-NHS ester to warm to room temperature before opening.[9] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.[1][9]

-

Calculate Molar Ratio : Determine the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye is common, but this should be optimized for each specific protein.[1][9]

-

Labeling Reaction : While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[1] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench Reaction (Optional) : To stop the reaction, you can add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.

-

Purify the Conjugate : Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein conjugate.[1]

-

Determine Degree of Labeling (DOL) : The DOL (average number of dye molecules per protein) can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye). An optimal DOL is typically between 2 and 7 for antibodies.[9]

General Protocol for In Vivo Imaging

This protocol provides a general framework for small animal imaging using a Cy5-PEG-labeled probe.

Materials:

-

Animal model (e.g., mouse or rat)[10]

-

Purified Cy5-PEG-labeled imaging probe

-

Sterile vehicle (e.g., PBS)

-

Anesthesia[10]

-

In vivo imaging system (IVIS) with appropriate NIR filter sets (e.g., Excitation: ~640 nm, Emission: ~680 nm)[1]

Procedure:

-

Animal Preparation : Anesthetize the animal according to approved institutional protocols. If necessary, remove fur from the imaging area to reduce signal obstruction.[10]

-

Baseline Imaging : Acquire a baseline fluorescence image of the animal before injecting the probe to assess background autofluorescence.[1]

-

Probe Administration : Dilute the labeled probe to the desired concentration in a sterile vehicle. A typical dose for a labeled antibody is 1-2 nmol per mouse.[1] Administer the probe, usually via intravenous (tail vein) injection.[1][10]

-

Dynamic Image Acquisition : Perform whole-body imaging at predetermined time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, 72h) to monitor the probe's biodistribution, tumor targeting, and clearance.[1]

-

Data Analysis : Use the imaging software to draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and a background area (e.g., muscle). Quantify the average fluorescence intensity in these ROIs. Calculate the target-to-background ratio (TBR) to assess signal specificity.[1]

-

Ex Vivo Organ Analysis : At the final time point, euthanize the animal and perfuse with saline to remove blood from the organs.[1] Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.), arrange them in the imaging chamber, and acquire a final fluorescence image to confirm biodistribution.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. interchim.fr [interchim.fr]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 15. goldbio.com [goldbio.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared fluorescent dye. This reagent incorporates polyethylene (B3416737) glycol (PEG) spacers, which can enhance the solubility and reduce aggregation of the labeled antibody. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond.[1][] This process yields a fluorescently labeled antibody suitable for a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][3]

Data Presentation

Successful antibody conjugation is often assessed by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. The optimal DOL can vary depending on the antibody and its intended application.[1] Below is a summary of typical target DOL ranges and other quantitative parameters relevant to the labeling process.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[4][5] |

| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | This is a common starting point and should be optimized for each specific antibody.[1][6] |

| Optimal Degree of Labeling (DOL) | 2 - 10 | A DOL in this range is typically effective for most applications.[1][5] |

| Reaction pH | 8.0 - 8.5 | Slightly basic pH is crucial for the reaction between the NHS ester and primary amines.[6][7] |

| Storage Temperature (Short-term) | 4°C | For storage up to a month.[4] |

| Storage Temperature (Long-term) | -20°C to -80°C | Aliquotting is recommended to avoid repeated freeze-thaw cycles.[7][8] |

Experimental Protocols

This section details the methodology for labeling an antibody with this compound.

Materials and Reagents

-

Antibody: Purified antibody (e.g., IgG) in an amine-free buffer such as Phosphate-Buffered Saline (PBS). The antibody solution must be free of stabilizers like bovine serum albumin (BSA) or gelatin.[4][9]

-

This compound: Store at -20°C, desiccated and protected from light.[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, anhydrous solvent for reconstituting the dye.[6]

-

Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5) or 0.1 M Sodium Phosphate (pH 7.2-7.4).[6][9]

-

Quenching Reagent (Optional): 1 M Tris-HCl (pH 8.0) or 1.5 M Hydroxylamine (pH 8.5).[6]

-

Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO).[1][5]

-

Collection Tubes: 1.5 mL microcentrifuge tubes.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 3. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Antibody Storage and Antibody Shelf Life [labome.com]

- 9. biotium.com [biotium.com]

- 10. This compound [myskinrecipes.com]

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a highly versatile fluorescent labeling reagent designed for robust performance in a variety of life science applications, particularly flow cytometry. This molecule features a bright and photostable Cyanine 5 (Cy5) fluorophore, which emits in the far-red region of the spectrum (excitation/emission maxima ~650/670 nm), minimizing interference from cellular autofluorescence.[1][2] The integrated N-hydroxysuccinimide (NHS) ester group facilitates the covalent conjugation of the dye to primary amines (-NH2) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[3]

A key feature of this reagent is the presence of polyethylene (B3416737) glycol (PEG) chains. PEGylation enhances the hydrophilicity and biocompatibility of the Cy5 dye, which can improve its solubility in aqueous buffers and reduce non-specific binding during cellular staining procedures.[4][5] These properties make it an excellent choice for developing fluorescent probes for immunophenotyping, cellular uptake studies, and viability assays in flow cytometry.

Spectroscopic Properties

The performance of a fluorophore is dictated by its spectral characteristics. Cy5 is well-suited for flow cytometry, as it is efficiently excited by common red laser lines (633 nm or 647 nm) available on most cytometers.[6]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649-651 nm | [4][6] |

| Emission Maximum (λem) | ~662-670 nm | [2][6] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [3] |

| Recommended Laser Line | 633 nm or 647 nm | [6] |

Key Applications in Flow Cytometry

-

Covalent Labeling of Proteins and Antibodies: The primary application is the creation of custom fluorescently-labeled probes for detecting specific cellular targets.

-

Cell Surface Marker Staining: Labeled antibodies are used to identify and quantify cell populations based on their surface antigen expression (immunophenotyping).[7]

-

Intracellular Staining: With appropriate fixation and permeabilization, Cy5-labeled antibodies can detect intracellular targets like cytokines, transcription factors, and signaling proteins.[8][9]

-

Live/Dead Cell Discrimination: As an amine-reactive dye, it can be used to differentiate viable cells from dead cells, which is crucial for data accuracy.[6][10]

-

Cellular Uptake and Drug Delivery Studies: The PEGylated nature of the dye makes it ideal for labeling nanoparticles or drug carriers to monitor their internalization by cells.[5][11]

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody

This protocol describes the general procedure for conjugating this compound to an IgG antibody.

Materials:

-

Purified Antibody (1-10 mg/mL in an amine-free buffer like PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[2]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

-

Purification Column (e.g., Sephadex G-25 or equivalent desalting column)

-

Storage Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS (pH 7.2-7.4).[2]

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.[12]

-

-

Labeling Reaction:

-

Calculate the volume of dye solution needed. A molar dye-to-antibody ratio of 10:1 to 20:1 is a common starting point for IgG antibodies.

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate for 1 hour at room temperature, protected from light.[3]

-

-

Purification:

-

Separate the Cy5-conjugated antibody from the unreacted dye using a desalting or gel filtration column equilibrated with PBS.[3]

-

Collect the colored fractions corresponding to the labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).

-

Calculate the DOL using the following formulas. An optimal DOL is typically between 2 and 7.

-

Protein Concentration (M) = [A280 - (A650 × 0.05)] / ε_protein

-

Dye Concentration (M) = A650 / ε_dye

-

DOL = Dye Concentration / Protein Concentration (Note: ε_protein for IgG is ~210,000 M⁻¹cm⁻¹; ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)[3]

-

-

-

Storage:

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.[3]

-

Protocol 2: Cell Surface Staining with a Cy5-Conjugated Antibody

This protocol provides a general procedure for staining cell surface markers on suspended cells for flow cytometry analysis.

Materials:

-

Single-cell suspension (1 x 10⁷ cells/mL)

-

Cy5-conjugated primary antibody (titrated to optimal concentration)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[3]

-

(Optional) Fc block reagent to reduce non-specific binding[7]

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

(Optional) Fc Receptor Blocking:

-

To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

-

-

Staining:

-

Washing:

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

-

Protocol 3: Intracellular Staining with a Cy5-Conjugated Antibody

This protocol requires fixation and permeabilization to allow the antibody to access intracellular targets.

Materials:

-

All materials from Protocol 2

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Saponin or a commercial permeabilization wash buffer)

Procedure:

-

Cell Surface Staining (if required):

-

Perform cell surface staining as described in Protocol 2. After the final wash, proceed to fixation.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of Fixation Buffer.

-

Incubate for 15-20 minutes at room temperature.[8]

-

Wash the cells once with Flow Cytometry Staining Buffer.

-

-

Permeabilization and Intracellular Staining:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

-

Add the Cy5-conjugated antibody for the intracellular target.

-

Incubate for at least 30 minutes at room temperature, protected from light.[9]

-

-

Washing:

-

Wash the cells twice with 2-3 mL of Permeabilization Buffer. Centrifuge at 400-600 x g for 5 minutes.[9]

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

-

Protocol 4: Live/Dead Cell Discrimination

The amine-reactive NHS ester on the dye will covalently bind to intracellular and extracellular amines. Live cells with intact membranes will show low staining, while dead cells with compromised membranes will be brightly stained.[6][10] This staining is stable and withstands fixation and permeabilization.[6]

Materials:

-

Single-cell suspension

-

This compound

-

Protein-free buffer (e.g., PBS)

Procedure:

-

Cell Preparation:

-

Wash cells and resuspend them in a protein-free buffer like PBS at a concentration of 1 x 10⁶ cells/mL. The absence of protein is critical as it contains amines that would compete with the dye.[6]

-

-

Staining:

-

Add 1 µL of a diluted stock of the Cy5-NHS ester dye to 1 mL of the cell suspension. The optimal concentration should be titrated, but a final concentration of ~1 µg/mL is a good starting point.

-

Incubate for 20-30 minutes at room temperature or 4°C, protected from light.[6]

-

-

Washing:

-

Wash the cells once or twice with a buffer containing protein (e.g., Flow Cytometry Staining Buffer) to quench any remaining reactive dye.

-

-

Subsequent Staining and Analysis:

-

The cells can now be processed for subsequent surface or intracellular antibody staining as described in the protocols above.

-

During data analysis, the brightly fluorescent Cy5-positive population can be gated out as dead cells.

-

Data Presentation and Interpretation